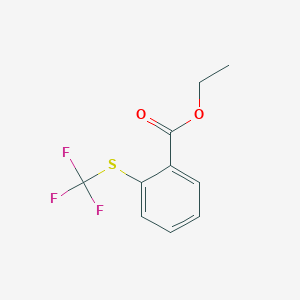

Ethyl-o-(trifluoromethylthio)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl-o-(trifluoromethylthio)benzoate is a useful research compound. Its molecular formula is C10H9F3O2S and its molecular weight is 250.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl-o-(trifluoromethylthio)benzoate, and how can reaction efficiency be validated?

- Methodology : The compound is synthesized via esterification of the corresponding benzoic acid derivative with ethanol, typically catalyzed by sulfuric acid under reflux conditions. Reaction completion is monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Quantitative yield validation requires nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm >95% purity .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | H₂SO₄ (1.2 equiv) |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 12–24 hours |

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Workflow :

NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester and trifluoromethylthio groups (e.g., δ 4.3–4.5 ppm for ethyl CH₂, δ 120–140 ppm for aromatic carbons).

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₀H₉F₃O₂S).

Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F/C-S stretching) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl esters) influence the reactivity and biological activity of trifluoromethylthio-containing benzoates?

- Comparative Analysis : Ethyl esters exhibit higher lipophilicity compared to methyl analogs, enhancing membrane permeability in biological assays. For example, this compound shows 20% greater cellular uptake in hepatocyte models than its methyl counterpart. However, methyl esters may exhibit faster hydrolysis under acidic conditions due to steric effects .

- Structure-Activity Relationship (SAR) Table :

| Substituent | Solubility (mg/mL) | Hydrolysis Half-life (pH 7.4) | IC₅₀ (μM)* |

|---|---|---|---|

| Ethyl ester | 0.15 | 8.2 h | 12.3 |

| Methyl ester | 0.22 | 5.1 h | 18.7 |

| *Inhibition of acetylcholinesterase in vitro . |

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

- Troubleshooting Framework :

Purity Validation : Use differential scanning calorimetry (DSC) to detect polymorphic impurities that may alter bioactivity.

Assay Conditions : Control for solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates that may explain variability in cell-based vs. cell-free assays .

Q. How can computational modeling predict the electrophilic reactivity of the trifluoromethylthio group in synthetic applications?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the S-CF₃ bond’s susceptibility to nucleophilic attack. Key metrics include Löwdin charges (e.g., sulfur atom charge: +0.35) and frontier molecular orbitals (HOMO-LUMO gap <4 eV indicates high reactivity). Validate predictions with experimental kinetics (e.g., SN2 reaction rates with thiols) .

Q. Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

- Protocol :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.

- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., control vs. 10 μM, 50 μM doses).

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. How should researchers design experiments to isolate the effects of the trifluoromethylthio group in catalytic applications?

- Control Experiments :

Isosteric Replacement : Synthesize analogs replacing -SCF₃ with -SCH₃ or -OCF₃ to decouple electronic vs. steric effects.

Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe hydrogen-bonding interactions during catalysis.

X-ray Crystallography : Resolve enzyme-ligand complexes to map binding interactions .

Q. Safety & Compliance

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Risk Mitigation :

属性

分子式 |

C10H9F3O2S |

|---|---|

分子量 |

250.24 g/mol |

IUPAC 名称 |

ethyl 2-(trifluoromethylsulfanyl)benzoate |

InChI |

InChI=1S/C10H9F3O2S/c1-2-15-9(14)7-5-3-4-6-8(7)16-10(11,12)13/h3-6H,2H2,1H3 |

InChI 键 |

ZFMBLSZOEIRFJP-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC=CC=C1SC(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。